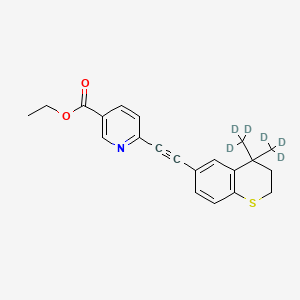

塔扎罗汀-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tazarotene-d8 is the deuterium labeled Tazarotene . Tazarotene is a third-generation prescription topical retinoid primarily used for the treatment of plaque psoriasis and acne . It is also used as a therapeutic for photoaged and photodamaged skin . It is a member of the acetylenic class of retinoids .

Synthesis Analysis

The synthesis of Tazarotene-d8 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular formula of Tazarotene-d8 is C21H13D8NO2S . The molecular weight is 359.51 .Chemical Reactions Analysis

Tazarotene-d8 is a selective retinoic acid receptor (RAR) agonist . It is used for the treatment of plaque psoriasis and acne vulgaris . The exact chemical reactions involved in its mechanism of action are not detailed in the search results.Physical And Chemical Properties Analysis

Tazarotene-d8 has a molar mass of 351.46 . The melting point is 103-105°C .科学研究应用

经皮给药

塔扎罗汀-d8 已被研究用于其在经皮给药方面的潜力 . 这涉及通过皮肤输送药物以实现全身分布。 在一项研究中,this compound 的经皮给药潜力得到了研究,重点关注其在关节相关疾病中的应用 . 结果证实this compound 可以渗透猪皮并在关节软骨中积累到可检测的量 .

关节相关疾病的治疗

同一项研究还强调了this compound 用于治疗关节相关疾病,尤其是手部骨关节炎的潜力 . 在体外渗透研究和猪关节的先导研究中,this compound 和塔扎罗汀酸的检测结果证实了该药物在治疗手部骨关节炎方面的潜在治疗应用 .

维甲酸类药物替代品

This compound 是一种第三代合成维甲酸类药物<a aria-label="1: third-generation synthetic retinoid" data-citationid="84969d02-c0f1-c

作用机制

- Although the exact mechanism remains unclear, this binding likely leads to gene expression modulation .

- Downstream effects include reduced mottling, hyperpigmentation, sallowness, and fine/coarse wrinkling in sun-damaged skin .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

未来方向

Despite having a relatively good prognosis in terms of mortality, the tumor growth and treatment-caused morbidity as well as treatment costs provide a reasonable rationale to further look for new treatment modalities or adjustment of existing ones . Tazarotene may circumvent the problem of TCS tachyphylaxis, due to its sustained efficacy and provide tolerability benefits .

生化分析

Biochemical Properties

Tazarotene-d8, like its parent compound Tazarotene, interacts with specific nuclear retinoic acid receptors (RARs), modulating key pathogenic factors in conditions like psoriasis . It is known to regulate gene transcription via these interactions .

Cellular Effects

Tazarotene-d8 influences cell function by regulating gene transcription, thereby modulating the three key pathogenic factors in psoriasis . It has been shown to induce epidermal cell differentiation, which is particularly beneficial in the treatment of skin conditions like psoriasis .

Molecular Mechanism

The exact mechanism of action of Tazarotene-d8 is not fully understood. It is known that the active form of the drug, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg. It shows relative selectivity for RARb and RARg and may modify gene expression .

Temporal Effects in Laboratory Settings

Tazarotene-d8, like Tazarotene, is known for its rapid onset of action. It has been observed that the clinical response to Tazarotene is rapid, and in many patients, the effects were sustained for several weeks following discontinuation of therapy .

Metabolic Pathways

Tazarotene-d8 is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. Tazarotenic acid does not accumulate in adipose tissue but undergoes further metabolism to its sulfoxide and to other polar metabolites. It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Transport and Distribution

Tazarotene-d8, like Tazarotene, is delivered directly into the skin through topical application, ensuring targeted delivery . The systemic absorption of Tazarotene is low, approximately 1% after single and multiple topical applications to healthy skin .

Subcellular Localization

The subcellular localization of Tazarotene-d8 is not explicitly documented. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with retinoic acid receptors to modulate gene expression .

属性

IUPAC Name |

ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQICQVSFDPSEI-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)